![molecular formula C52H40N2 B3143405 4,4'-Bis[4-(diphenylamino)styryl]biphenyl CAS No. 523977-57-3](/img/structure/B3143405.png)
4,4'-Bis[4-(diphenylamino)styryl]biphenyl
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
BDAVBi, or 4,4′-Bis[4-(diphenylamino)styryl]biphenyl, is an organic compound that is primarily used as a sensitizer in organic lasers . Its primary targets are the triplet excitons formed in the laser system .
Mode of Action
BDAVBi interacts with its targets through a process known as triplet recycling . This process involves the scavenging of triplets and the subsequent upconversion of these triplets via triplet–triplet annihilation (TTA) to regenerate emissive singlet excitons in the laser medium . In this system, another compound, an anthracene derivative, can efficiently scavenge the triplets formed on BDAVBi because the triplet level is deeper for the anthracene derivative than for BDAVBi . The anthracene derivative then successively recycles the triplets into BDAVBi’s singlet state via TTA .
Biochemical Pathways
The biochemical pathways involved in BDAVBi’s mechanism of action are primarily related to the processes of triplet scavenging and triplet–triplet annihilation . These processes allow for the regeneration of emissive singlet excitons, which are crucial for the operation of organic lasers .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties of BDAVBi are not readily available, it is known that BDAVBi has a molecular weight of 692.89 g/mol . Its absorption and photoluminescence maxima are 399 nm and 466 nm respectively in tetrahydrofuran (THF) .
Result of Action
The result of BDAVBi’s action is the efficient operation of organic lasers. By recycling triplets into singlets, BDAVBi helps to avoid the quenching of radiative singlets via singlet–triplet annihilation (STA), a process that can hinder the performance of organic lasers . This unique triplet recycling behavior has been confirmed by transient photoluminescence (PL) and electroluminescence (EL) studies .
Action Environment
The action of BDAVBi is influenced by the environment in which it is used. For instance, in the context of organic lasers, the presence of other compounds, such as the anthracene derivative used for triplet scavenging, can significantly impact BDAVBi’s efficacy . Additionally, the stability and performance of BDAVBi can be enhanced by inserting a CuPc electron buffer layer, which improves the injection of electrons .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[4-(diphenylamino)styryl]biphenyl typically involves a multi-step reaction process. One common method is the Horner-Wadsworth-Emmons reaction, which involves the condensation of 4-(diphenylamino)benzaldehyde with a phosphonate ester . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of 4,4’-Bis[4-(diphenylamino)styryl]biphenyl may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis[4-(diphenylamino)styryl]biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
4,4’-Bis[4-(diphenylamino)styryl]biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in photodynamic therapy.
Industry: Widely used in the production of OLEDs and other optoelectronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis[4-(di-p-tolylamino)styryl]biphenyl: Similar structure but with methyl groups on the aromatic rings.
4,4’-Bis[4-(diphenylamino)phenyl]biphenyl: Lacks the styryl groups, affecting its photophysical properties.
Uniqueness
4,4’-Bis[4-(diphenylamino)styryl]biphenyl is unique due to its high thermal stability, excellent photophysical properties, and its ability to act as an efficient emitter in OLEDs. Its structure allows for efficient charge transport and light emission, making it a valuable compound in optoelectronic applications .
Eigenschaften
IUPAC Name |
N,N-diphenyl-4-[2-[4-[4-[2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]phenyl]ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H40N2/c1-5-13-47(14-6-1)53(48-15-7-2-8-16-48)51-37-29-43(30-38-51)23-21-41-25-33-45(34-26-41)46-35-27-42(28-36-46)22-24-44-31-39-52(40-32-44)54(49-17-9-3-10-18-49)50-19-11-4-12-20-50/h1-40H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJRZWDWVBNDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H40N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695315 | |
| Record name | N,N'-{[1,1'-Biphenyl]-4,4'-diylbis[(ethene-2,1-diyl)-4,1-phenylene]}bis(N-phenylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
523977-57-3 | |
| Record name | N,N'-{[1,1'-Biphenyl]-4,4'-diylbis[(ethene-2,1-diyl)-4,1-phenylene]}bis(N-phenylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


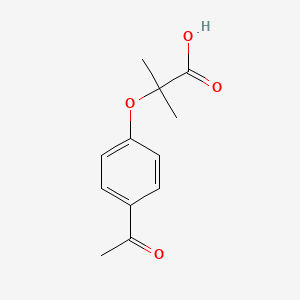
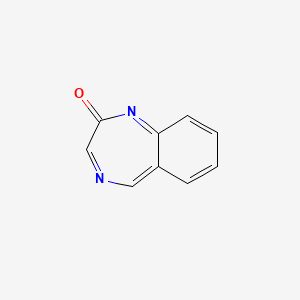


![N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride](/img/structure/B3143340.png)
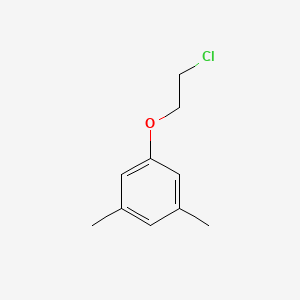
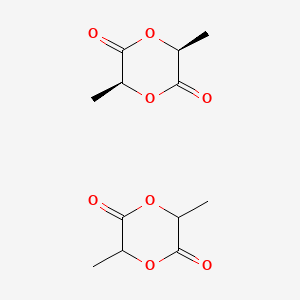
![2-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B3143354.png)

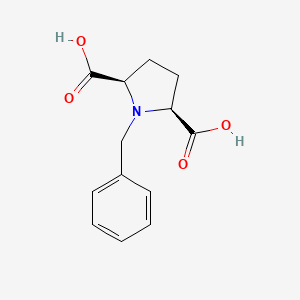
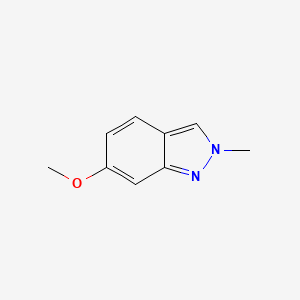
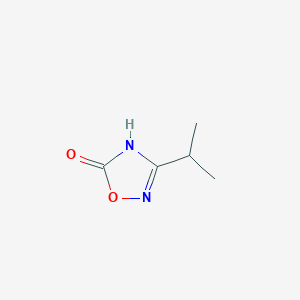
![1-[(3-Bromo-5-methylphenyl)methyl]piperazine](/img/structure/B3143408.png)
![1-[(5-Bromothiophen-2-yl)methyl]piperazine](/img/structure/B3143412.png)
